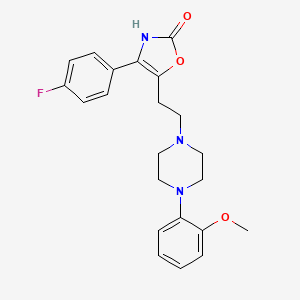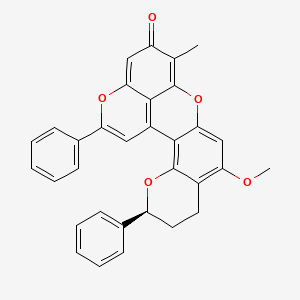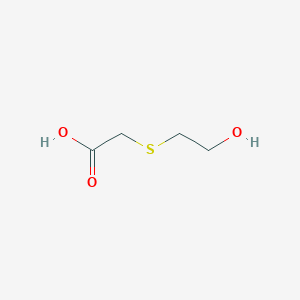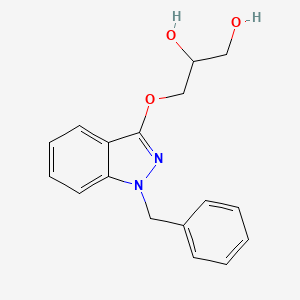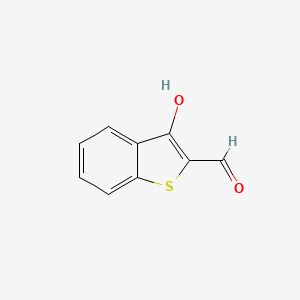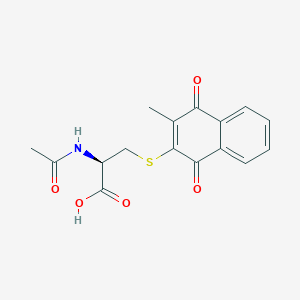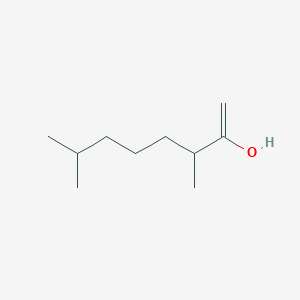
1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3-(trifluoromethyl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 1-[Benzyl(methyl)amino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
- 1-[Benzyl(methyl)amino]-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
- 1-[Benzyl(methyl)amino]-3-[3-(difluoromethyl)phenoxy]propan-2-ol
Uniqueness: 1-(Benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity compared to similar compounds with different substituents.
Properties
CAS No. |
5214-61-9 |
|---|---|
Molecular Formula |
C18H20F3NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[benzyl(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H20F3NO2/c1-22(11-14-6-3-2-4-7-14)12-16(23)13-24-17-9-5-8-15(10-17)18(19,20)21/h2-10,16,23H,11-13H2,1H3 |
InChI Key |
KSGFJKSNZLTEDI-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC(COC2=CC=CC(=C2)C(F)(F)F)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(COC2=CC=CC(=C2)C(F)(F)F)O |
Synonyms |
1-(benzylmethylamino)-3-(alpha,alpha,alpha-trifluoro-3-tolyl)oxy-2-propanol Compound 1002 U 1002 U-1002 Upjohn Compound 1002 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


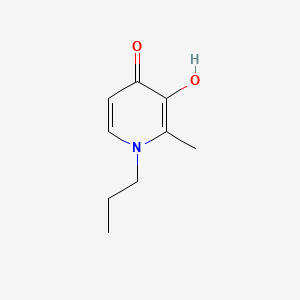
![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)
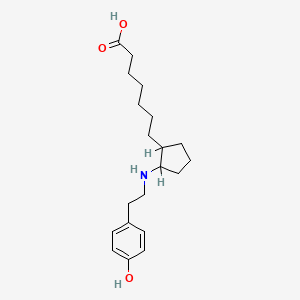
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)
